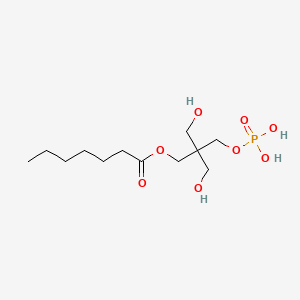

Pentaerythritol heptanoate phosphate

Description

Structure

3D Structure

Properties

CAS No. |

67762-76-9 |

|---|---|

Molecular Formula |

C12H25O8P |

Molecular Weight |

328.30 g/mol |

IUPAC Name |

[2,2-bis(hydroxymethyl)-3-phosphonooxypropyl] heptanoate |

InChI |

InChI=1S/C12H25O8P/c1-2-3-4-5-6-11(15)19-9-12(7-13,8-14)10-20-21(16,17)18/h13-14H,2-10H2,1H3,(H2,16,17,18) |

InChI Key |

GMYCGBILJNRXIM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)OCC(CO)(CO)COP(=O)(O)O |

Origin of Product |

United States |

Theoretical Frameworks and Computational Chemistry in Pentaerythritol Heptanoate Phosphate Research

Quantum Chemical Calculations of Molecular Conformation and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are particularly powerful for elucidating the conformational landscape and electronic characteristics of Pentaerythritol (B129877) Heptanoate (B1214049) Phosphate (B84403).

Conformational Analysis of Pentaerythritol Heptanoate Phosphate

The flexibility of the heptanoate chains and the rotational freedom around the C-O and O-P bonds give rise to a multitude of possible conformations for Pentaerythritol Heptanoate Phosphate. A thorough conformational analysis is crucial as the molecule's shape dictates its physical properties and how it interacts with its environment.

For instance, the dihedral angles involving the phosphate group and the ester linkages are critical in defining the molecular shape. The table below presents hypothetical relative energies for different conformers, illustrating the energetic landscape that governs the molecule's flexibility.

| Conformer | Dihedral Angle (C-C-O-P) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 178° | 0.00 |

| 2 | 65° | 1.25 |

| 3 | -70° | 1.35 |

| 4 | -175° | 2.10 |

This table is generated for illustrative purposes based on typical energy differences for rotational conformers.

Electronic Distribution and Charge Density Mapping of Functional Groups

The electronic structure of Pentaerythritol Heptanoate Phosphate is characterized by a non-uniform distribution of charge due to the presence of highly electronegative oxygen atoms in the ester and phosphate groups. Quantum chemical calculations can provide a detailed picture of this electronic distribution.

Charge density mapping reveals regions of high and low electron density within the molecule. The phosphate group, with its P=O and P-O-H bonds, is a region of particularly high negative charge. The carbonyl carbons of the heptanoate groups are electron-deficient and thus electrophilic, while the carbonyl oxygens are electron-rich and nucleophilic. These electronic features are critical in determining the molecule's reactivity and its ability to participate in intermolecular interactions such as hydrogen bonding.

Natural Bond Orbital (NBO) analysis can be used to quantify the partial atomic charges on the atoms of the different functional groups. The following table provides a hypothetical set of NBO charges for key atoms in Pentaerythritol Heptanoate Phosphate, showcasing the charge polarization.

| Atom | Functional Group | Partial Atomic Charge (e) |

| P | Phosphate | +1.35 |

| O (in P=O) | Phosphate | -0.85 |

| O (in P-O-C) | Phosphate | -0.70 |

| C (in C=O) | Heptanoate | +0.65 |

| O (in C=O) | Heptanoate | -0.55 |

| O (in C-O-C) | Heptanoate | -0.50 |

This table contains hypothetical data to illustrate the expected charge distribution in the molecule.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations are excellent for studying single molecules, molecular dynamics (MD) simulations are employed to investigate the behavior of a large ensemble of molecules over time. This approach is essential for understanding the bulk properties of Pentaerythritol Heptanoate Phosphate and its interactions with other molecules. Studies on similar molecules, such as pentaerythritol tetrahexanoate, have demonstrated the utility of MD simulations in predicting properties like density and viscosity. nih.gov

Simulation of Solvent-Solute Interactions

The interactions of Pentaerythritol Heptanoate Phosphate with solvents are governed by its amphiphilic nature. The phosphate head is hydrophilic and capable of forming hydrogen bonds with polar solvents like water, while the heptanoate tails are hydrophobic and prefer nonpolar environments. MD simulations can model the solvation of this molecule in various solvents.

In an aqueous environment, water molecules would be expected to form a structured hydration shell around the phosphate group. The strength and dynamics of these interactions can be quantified by calculating radial distribution functions and hydrogen bond lifetimes from the MD trajectory. In contrast, in a nonpolar solvent, the heptanoate chains would be well-solvated, while the polar phosphate group might drive aggregation to minimize unfavorable interactions with the solvent. Molecular modeling of organophosphorous compounds in aqueous solutions has shown complex molecular-scale structures due to competing hydrophobic and hydrophilic interactions. nih.govresearchwithrutgers.com

Modeling of Self-Assembly Phenomena

The amphiphilic character of Pentaerythritol Heptanoate Phosphate suggests that it may exhibit self-assembly in certain solvents. In water, for example, these molecules could aggregate to form micelles or other supramolecular structures, with the hydrophobic heptanoate tails sequestered from the water and the hydrophilic phosphate heads exposed to the solvent.

MD simulations are a powerful tool for investigating the spontaneous formation and stability of such aggregates. By simulating a system containing many Pentaerythritol Heptanoate Phosphate molecules in a solvent, one can observe the process of self-assembly and characterize the resulting structures. The potential for self-assembly is a known characteristic of certain organophosphorus compounds. researchgate.netyorku.ca

Reaction Pathway Prediction and Mechanistic Elucidation via Computational Methods

Computational chemistry can be used to explore the potential chemical reactions involving Pentaerythritol Heptanoate Phosphate, providing insights into reaction mechanisms and predicting reaction kinetics.

The ester and phosphate groups are the most reactive sites in the molecule. For example, the hydrolysis of the ester or phosphate linkages is a likely reaction in the presence of water, especially under acidic or basic conditions. Computational methods can be used to model these reactions.

By calculating the potential energy surface for a given reaction, it is possible to identify the transition state structures and determine the activation energy. This information is crucial for predicting the rate of the reaction. For instance, the hydrolysis of a phosphate ester bond can proceed through different mechanisms, and computational studies can help to distinguish between these pathways. acs.org Similarly, the decomposition of phosphate esters has been studied using computational methods, often focusing on the cleavage of C-O and P-O bonds. acs.org

Kinetic studies on the esterification of pentaerythritol with various carboxylic acids provide experimental data that can be compared with computational predictions. dntb.gov.uamdpi.comfinechem-mirea.ruikm.org.myfinechem-mirea.ru The following table presents hypothetical activation energies for the hydrolysis of the ester and phosphate groups in Pentaerythritol Heptanoate Phosphate under neutral conditions, as might be calculated using computational methods.

| Reaction | Activation Energy (kcal/mol) |

| Ester Hydrolysis | 25.5 |

| Phosphate Ester Hydrolysis | 30.2 |

This table contains hypothetical data for illustrative purposes.

Prediction of Esterification Sites on the Pentaerythritol Core

The initial step in the synthesis of pentaerythritol heptanoate phosphate involves the selective esterification of one or more of the four hydroxyl groups of pentaerythritol with heptanoic acid. Due to the symmetrical nature of the pentaerythritol molecule, all four hydroxyl groups are chemically equivalent. However, the sequential esterification introduces steric and electronic changes that influence the reactivity of the remaining hydroxyl groups.

Computational models, particularly those based on Density Functional Theory (DFT), can be employed to predict the most probable sites for sequential esterification. These models can calculate the steric hindrance and the electronic properties of the hydroxyl groups at each stage of esterification.

Steric Effects: As heptanoyl groups are sequentially added to the pentaerythritol core, the steric bulk around the remaining hydroxyl groups increases. This increased steric hindrance can raise the activation energy for the subsequent esterification steps, making them kinetically less favorable. Computational methods can quantify this steric hindrance by calculating parameters such as buried volume (%VBur), which provides a measure of the space occupied by the substituents around a reactive center. mdpi.comresearchgate.net

Electronic Effects: The esterification of a hydroxyl group can also induce electronic changes in the remaining hydroxyl groups through inductive effects. While the primary alcohol groups in pentaerythritol are electronically similar, the formation of an ester can slightly alter the electron density and, consequently, the nucleophilicity of the neighboring hydroxyl groups. DFT calculations can model the electron density distribution and predict how the introduction of a heptanoate group influences the reactivity of the other hydroxyl sites.

A hypothetical reaction coordinate for the sequential esterification of pentaerythritol with heptanoic acid could be modeled to determine the relative activation energies for the formation of mono-, di-, tri-, and tetra-heptanoate esters.

Table 1: Hypothetical Relative Activation Energies for Sequential Esterification of Pentaerythritol with Heptanoic Acid (Calculated using DFT)

| Reaction Step | Product Formed | Relative Activation Energy (kcal/mol) |

|---|---|---|

| Step 1 | Pentaerythritol monoheptanoate | 0 (Reference) |

| Step 2 | Pentaerythritol diheptanoate | +2.5 |

| Step 3 | Pentaerythritol triheptanoate | +5.8 |

Note: The data in this table is illustrative and intended to represent the expected trend based on theoretical principles. Actual values would require specific computational studies.

The results from such computational studies would likely indicate that the formation of the mono-heptanoate is kinetically favored, with each subsequent esterification step becoming progressively more difficult due to increasing steric hindrance. This information is crucial for designing synthetic strategies that can selectively produce the desired degree of esterification before the subsequent phosphorylation step.

Elucidation of Phosphorylation Reaction Pathways

Once the desired pentaerythritol heptanoate ester is formed (e.g., pentaerythritol triheptanoate to leave one hydroxyl group available for phosphorylation), the next critical step is the selective phosphorylation of the remaining hydroxyl group. Computational chemistry, particularly through Quantum Mechanics/Molecular Mechanics (QM/MM) methods, can be instrumental in elucidating the reaction mechanism of this phosphorylation step. nih.govwisc.eduresearchgate.netqub.ac.uk

The phosphorylation of a sterically hindered alcohol, such as a partially esterified pentaerythritol, can proceed through different pathways depending on the phosphorylating agent used (e.g., phosphoryl chloride, phosphoric acid). QM/MM simulations can model the reaction in the presence of a solvent and any catalysts, providing a detailed picture of the transition states and intermediates.

A common mechanism for phosphorylation with phosphoryl chloride involves the nucleophilic attack of the alcohol's oxygen atom on the phosphorus atom, followed by the elimination of a chloride ion. Computational models can help to:

Identify the Transition State: By mapping the potential energy surface of the reaction, the structure and energy of the transition state can be determined. This provides insights into the geometry of the reacting molecules at the point of highest energy.

Analyze the Role of Catalysts: If a base or another catalyst is used to facilitate the reaction, computational models can elucidate its precise role in the reaction mechanism, such as deprotonating the alcohol to increase its nucleophilicity or stabilizing the transition state.

Table 2: Hypothetical Energy Profile for the Phosphorylation of Pentaerythritol Triheptanoate

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (Pentaerythritol triheptanoate + POCl₃) | 0 |

| 2 | Transition State 1 (Nucleophilic attack) | +15.7 |

| 3 | Intermediate (Pentacoordinate phosphorus) | +3.1 |

| 4 | Transition State 2 (Chloride elimination) | +12.4 |

Note: This table presents a hypothetical energy profile for a plausible two-step phosphorylation mechanism. The values are illustrative and would be the subject of detailed computational investigation.

Such computational analyses can guide the selection of the most effective phosphorylating agents and reaction conditions to achieve efficient and selective phosphorylation of the sterically hindered hydroxyl group.

Analysis of Competing Side Reactions

During the synthesis of pentaerythritol heptanoate phosphate, several competing side reactions can occur, leading to a mixture of products and reducing the yield of the desired compound. Computational chemistry provides a powerful means to analyze these side reactions and devise strategies to minimize their occurrence.

During Esterification:

Over- and Under-esterification: As discussed in section 2.3.1, the primary side products during the esterification step are pentaerythritol esters with a different number of heptanoate groups than desired. Kinetic modeling, informed by computationally derived rate constants, can predict the product distribution over time and as a function of reactant ratios. mdpi.com

Intramolecular Etherification (Cyclization): Although less common for pentaerythritol itself, under certain conditions, intramolecular dehydration between two hydroxyl groups could theoretically lead to cyclic ether formation. Computational analysis of the activation barriers for these pathways can assess their likelihood compared to the desired esterification.

During Phosphorylation:

Phosphorylation of Multiple Sites: If the starting material is not a fully substituted heptanoate ester (i.e., more than one hydroxyl group is present), the phosphorylating agent can react at multiple sites, leading to di- or tri-phosphorylated products. Computational studies on the regioselectivity of phosphorylation can predict the relative reactivity of the different hydroxyl groups. unimi.it

Hydrolysis of the Phosphate Ester: The newly formed phosphate ester can be susceptible to hydrolysis, especially under acidic or basic conditions. QM/MM simulations can model the hydrolysis pathway and determine its activation energy, providing guidance on the optimal work-up and purification conditions.

Reaction with the Ester Group: While less likely, the phosphorylating agent could potentially interact with the carbonyl oxygen of the ester groups. Computational analysis can assess the thermodynamics and kinetics of such interactions to determine if they are viable side reactions.

Table 3: Computational Analysis of Potential Side Reactions in the Synthesis of Pentaerythritol Triheptanoate Monophosphate

| Potential Side Reaction | Computational Approach | Predicted Outcome |

|---|---|---|

| Formation of Pentaerythritol Diheptanoate Diphosphate | DFT calculation of hydroxyl group reactivity | Low probability if phosphorylation is performed after tri-esterification due to steric hindrance. |

| Formation of Pentaerythritol Tetraheptanoate | Kinetic modeling of esterification | Significant if reaction time is too long or heptanoic acid is in large excess. |

| Hydrolysis of the Phosphate Group | QM/MM simulation of hydrolysis pathway | Favorable under strongly acidic or basic conditions; neutral pH work-up is preferred. |

Note: The predictions in this table are based on established chemical principles and would be quantified through specific computational studies.

By systematically analyzing these competing pathways using computational tools, it is possible to optimize reaction conditions—such as temperature, reaction time, stoichiometry, and catalyst choice—to maximize the yield and purity of the target molecule, pentaerythritol heptanoate phosphate.

Advanced Spectroscopic and Spectrometric Characterization of Pentaerythritol Heptanoate Phosphate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. For pentaerythritol (B129877) heptanoate (B1214049) phosphate (B84403), a combination of one-dimensional and two-dimensional NMR experiments is employed to establish its precise chemical structure.

High-resolution ¹H (proton), ¹³C (carbon-13), and ³¹P (phosphorus-31) NMR analyses provide foundational information regarding the chemical environment of these nuclei within the molecule.

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pentaerythritol core, the heptanoate chain, and those influenced by the phosphate group. The methylene (B1212753) protons of the pentaerythritol backbone would likely appear as multiplets due to esterification and phosphorylation, shifting them downfield. The protons of the heptanoate chain would show characteristic signals, with the α-methylene protons adjacent to the carbonyl group being the most deshielded.

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The quaternary carbon of the pentaerythritol core would be a key identifier. The methylene carbons of the pentaerythritol unit will show distinct chemical shifts depending on whether they are attached to a heptanoate group, a phosphate group, or a hydroxyl group (in the case of incomplete substitution). The carbonyl carbon of the heptanoate group would appear at a characteristic downfield shift.

³¹P NMR spectroscopy is particularly informative for organophosphate compounds. koreascience.krresearchgate.net A single resonance is expected for pentaerythritol heptanoate phosphate, and its chemical shift would be indicative of a phosphate ester environment. koreascience.krresearchgate.net The precise chemical shift can be influenced by the surrounding substituents. koreascience.krresearchgate.net

Expected NMR Data for Pentaerythritol Heptanoate Phosphate

| Atom | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| ¹H NMR | |||

| -CH₂- (heptanoate, terminal CH₃) | ~0.9 | Triplet | Protons of the terminal methyl group. |

| -(CH₂)₄- (heptanoate) | ~1.2-1.6 | Multiplets | Methylene protons of the alkyl chain. |

| -CH₂-C=O (heptanoate) | ~2.3 | Triplet | Protons alpha to the carbonyl group. |

| -C-CH₂-O-C=O | ~4.1 | Singlet/Multiplet | Methylene protons of the pentaerythritol core attached to the heptanoate group. |

| -C-CH₂-O-P | ~4.2 | Multiplet | Methylene protons of the pentaerythritol core attached to the phosphate group, showing coupling to ³¹P. |

| ¹³C NMR | |||

| -CH₃ (heptanoate) | ~14 | Terminal methyl carbon. | |

| -(CH₂)ₓ- (heptanoate) | ~22-32 | Methylene carbons of the alkyl chain. | |

| -CH₂-C=O (heptanoate) | ~34 | Carbon alpha to the carbonyl group. | |

| -C(CH₂O-)₄ | ~45 | Central quaternary carbon of the pentaerythritol core. | |

| -CH₂-O-C=O | ~62 | Methylene carbons attached to the heptanoate groups. | |

| -CH₂-O-P | ~65 | Methylene carbons attached to the phosphate group. | |

| -C=O (heptanoate) | ~173 | Carbonyl carbon of the ester. | |

| ³¹P NMR |

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are indispensable.

Correlation SpectroscopY (COSY): This homonuclear correlation experiment reveals proton-proton couplings within the same spin system. For pentaerythritol heptanoate phosphate, COSY would be used to trace the connectivity of the protons along the heptanoate chain, confirming the sequence of the methylene groups.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. HSQC is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, it would definitively link the methylene proton signals of the pentaerythritol core to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the points of attachment of the heptanoate and phosphate groups to the pentaerythritol core. For example, a correlation between the methylene protons of the pentaerythritol core and the carbonyl carbon of the heptanoate group would confirm the ester linkage. Similarly, correlations between the pentaerythritol methylene protons and the phosphorus atom (via ³¹P-HMBC) or the carbons coupled to phosphorus would confirm the phosphate ester linkage.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis.

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of pentaerythritol heptanoate phosphate with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The exact mass can be calculated from the elemental composition (C₁₂H₂₅O₈P) and compared with the experimentally determined value.

Expected High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₂H₂₆O₈P⁺ | 329.1360 |

| [M+Na]⁺ | C₁₂H₂₅O₈PNa⁺ | 351.1179 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "structural fingerprint" that is characteristic of the molecule's structure. For pentaerythritol heptanoate phosphate, key fragmentation pathways would be expected to include:

Loss of the heptanoate group: A neutral loss of heptanoic acid (C₇H₁₄O₂) or the heptanoyl radical (C₇H₁₃O).

Cleavage of the phosphate ester bond: Fragmentation at the P-O-C linkage, leading to ions corresponding to the phosphorylated pentaerythritol core or the phosphate group itself.

Fragmentation of the pentaerythritol core: Cleavage of the C-C bonds within the central neopentyl structure.

The analysis of these fragment ions allows for the confirmation of the connectivity of the different structural units within the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

The IR spectrum of pentaerythritol heptanoate phosphate is expected to show strong absorption bands characteristic of the ester and phosphate groups. A prominent C=O stretching vibration from the heptanoate's carbonyl group would be observed. The P=O stretching vibration of the phosphate group would also be a strong and characteristic band. Additionally, C-O stretching vibrations from the ester and phosphate linkages, as well as C-H stretching and bending vibrations from the alkyl chains, would be present.

Raman spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information. While the C=O and P=O stretches are also Raman active, vibrations of the C-C backbone of the pentaerythritol and heptanoate moieties would be more prominent compared to the IR spectrum.

Expected Vibrational Spectroscopy Data

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| C-H (alkyl) | 2850-3000 | 2850-3000 | Stretching |

| C=O (ester) | 1735-1750 | 1735-1750 | Stretching |

| P=O (phosphate) | 1250-1300 | 1250-1300 | Stretching |

| P-O-C | 950-1050 | 950-1050 | Stretching |

Vibrational Mode Analysis of Ester and Phosphate Linkages

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of Pentaerythritol Heptanoate Phosphate by identifying the characteristic vibrational modes of its functional groups. The analysis focuses on the distinctive frequencies associated with the ester and phosphate linkages, which constitute the core structural features of the molecule.

The infrared and Raman spectra of organophosphorus compounds are well-documented, allowing for the precise assignment of absorption bands and scattered photon frequencies to specific bond vibrations. nih.govosti.govrsc.org The key vibrational modes for the phosphate group in Pentaerythritol Heptanoate Phosphate are the stretching vibrations of the phosphoryl (P=O) and the phosphate-ester (P-O-C) bonds. The P=O stretching vibration is particularly prominent in the IR spectrum, typically appearing as a strong absorption band in the region of 1300-1200 cm⁻¹. The exact position of this band can be influenced by the electronegativity of adjacent substituent groups. The P-O-C linkage exhibits characteristic antisymmetric and symmetric stretching vibrations. The antisymmetric stretches are generally found in the 1050-950 cm⁻¹ region, while the symmetric stretches may appear at lower wavenumbers, often between 850-750 cm⁻¹.

Similarly, the heptanoate ester functionalities present their own set of characteristic vibrational signatures. The most notable is the carbonyl (C=O) stretching vibration, which gives rise to a very strong and sharp absorption band in the IR spectrum, typically located in the 1750-1735 cm⁻¹ range. ias.ac.innih.gov This band is a reliable indicator of the presence of the ester group. Complementing the C=O stretch are the C-O-C stretching vibrations of the ester linkage. These typically produce two distinct bands: an asymmetric stretch at higher wavenumbers (around 1300-1150 cm⁻¹) and a symmetric stretch at lower wavenumbers (around 1150-1000 cm⁻¹). ias.ac.in

Raman spectroscopy provides complementary information. While the P=O stretch is also Raman active, the P-O-C and C-O-C symmetric stretching modes often produce more intense Raman signals than their antisymmetric counterparts. acs.orgopen-raman.org The C=O stretching vibration is also readily observable in the Raman spectrum. researchgate.net By combining data from both IR and Raman spectroscopy, a comprehensive vibrational profile of Pentaerythritol Heptanoate Phosphate can be constructed, confirming the integrity of the ester and phosphate linkages.

Table 1: Characteristic Vibrational Modes for Pentaerythritol Heptanoate Phosphate

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Ester (C=O) | Stretching | 1750 - 1735 | Very Strong | Medium-Strong |

| Ester (C-O-C) | Asymmetric Stretching | 1300 - 1150 | Strong | Weak |

| Ester (C-O-C) | Symmetric Stretching | 1150 - 1000 | Medium | Strong |

| Phosphate (P=O) | Stretching | 1300 - 1200 | Strong | Medium |

| Phosphate (P-O-C) | Asymmetric Stretching | 1050 - 950 | Strong | Weak |

| Phosphate (P-O-C) | Symmetric Stretching | 850 - 750 | Medium | Strong |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is the definitive analytical technique for determining the three-dimensional atomic arrangement within a crystalline solid. For a compound like Pentaerythritol Heptanoate Phosphate, which may exist in a crystalline state, XRD provides unparalleled insight into its solid-state structure, including molecular conformation, intermolecular interactions, and packing efficiency. The technique relies on the principle of Bragg's Law, where a beam of X-rays is diffracted by the electron clouds of atoms arranged in an ordered lattice, producing a unique diffraction pattern that serves as a fingerprint of the crystal structure. carleton.edu

Single-Crystal X-ray Diffraction for Absolute Configuration

Single-Crystal X-ray Diffraction (SCXRD) is the most powerful method for obtaining an unambiguous, high-resolution three-dimensional model of a molecule. carleton.edumdpi.com The technique requires a well-ordered single crystal of the analyte, typically less than a millimeter in any dimension. When a monochromatic X-ray beam is directed at the crystal, a complex pattern of diffraction spots is generated. The geometric positions and intensities of these spots are meticulously measured as the crystal is rotated. carleton.edu

This raw data is then processed to determine the unit cell parameters—the fundamental repeating block of the crystal lattice—which include the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). Further computational analysis, known as structure solution and refinement, allows for the precise determination of the coordinates (x, y, z) of every atom within the unit cell. researchgate.net This yields a detailed molecular structure, revealing exact bond lengths, bond angles, and torsion angles. carleton.edu For chiral molecules, SCXRD can determine the absolute configuration, providing definitive stereochemical information. The final output is a crystallographic information file (CIF) that contains all the structural details of the compound. rigaku.com

Table 2: Illustrative Single-Crystal Crystallographic Data for an Organophosphate Ester

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₃₃H₆₃O₁₂P |

| Formula Weight | 694.82 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.125(3) |

| b (Å) | 9.054(2) |

| c (Å) | 18.231(4) |

| α (°) | 90 |

| β (°) | 110.54(1) |

| γ (°) | 90 |

| Volume (ų) | 2335.1(8) |

| Z (molecules/unit cell) | 2 |

| Calculated Density (g/cm³) | 0.988 |

Powder X-ray Diffraction for Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystal structure or form. creative-biostructure.com Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. Powder X-ray Diffraction (PXRD) is the primary and most effective technique for identifying and distinguishing between different polymorphic forms. rigaku.comresearchgate.net

Unlike SCXRD, which uses a single crystal, PXRD is performed on a polycrystalline sample, which consists of a large number of randomly oriented crystallites. The sample is irradiated with a monochromatic X-ray beam, and the detector scans a range of angles (2θ) to measure the intensity of the diffracted X-rays. The result is a diffractogram, a plot of intensity versus the diffraction angle 2θ.

Each crystalline phase or polymorph produces a unique PXRD pattern, characterized by a distinct set of diffraction peaks at specific 2θ angles and with specific relative intensities. researchgate.net A change in the crystal lattice, as seen between different polymorphs, will result in a different set of interplanar spacings (d-spacings), leading to diffraction peaks at different angles according to Bragg's Law. nih.gov Therefore, by comparing the PXRD pattern of a sample to reference patterns, one can identify the specific polymorphic form present. PXRD is also highly sensitive for detecting the presence of trace amounts of one polymorph in a mixture with another. rigaku.com

Table 3: Hypothetical Powder XRD Peak Data for Two Polymorphs of Pentaerythritol Heptanoate Phosphate

| Polymorph A | Polymorph B | ||

|---|---|---|---|

| Diffraction Angle (2θ°) | Relative Intensity (%) | Diffraction Angle (2θ°) | Relative Intensity (%) |

| 8.5 | 100 | 9.2 | 85 |

| 12.1 | 45 | 11.5 | 100 |

| 15.8 | 60 | 16.3 | 30 |

| 19.3 | 75 | 20.1 | 55 |

| 22.6 | 50 | 23.4 | 70 |

| 25.0 | 35 | 26.2 | 40 |

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Hydrolytic Stability of Ester and Phosphate (B84403) Linkages

The structure of pentaerythritol (B129877) heptanoate (B1214049) phosphate contains both ester and phosphate linkages, each susceptible to hydrolysis under certain conditions. The stability of these functional groups is a key determinant of the compound's persistence in aqueous environments.

Kinetic Studies of Hydrolysis under Varying Conditions

While specific kinetic studies on pentaerythritol heptanoate phosphate are not extensively available in public literature, the hydrolysis of analogous organophosphate esters is known to be significantly influenced by pH, temperature, and the presence of catalysts. Generally, the rate of hydrolysis for organophosphate esters increases with decreasing pH in acidic conditions and increases significantly in alkaline conditions. For instance, studies on various organophosphate triesters have shown that degradation is more pronounced at a basic pH. researchgate.net The stability of these esters is also dependent on the nature of the organic substituents, with alkyl moieties generally conferring greater stability than aryl groups. researchgate.net

The hydrolysis of pentaerythritol-based phosphites, which are structurally related to phosphates, has been shown to be an autocatalytic process. tandfonline.com The hydrolysis of these compounds is accelerated by the formation of acidic degradation products. tandfonline.comresearchgate.net While the kinetics would differ, this suggests that the hydrolysis of pentaerythritol heptanoate phosphate could also be influenced by the accumulation of its acidic degradation products.

Interactive Table: Factors Influencing Hydrolysis of Organophosphate Esters.

| Factor | Effect on Hydrolysis Rate | Reference |

|---|---|---|

| pH | Rate increases in acidic and strongly alkaline conditions. | researchgate.netcdc.gov |

| Temperature | Higher temperatures generally increase the rate of hydrolysis. | cdc.gov |

| Substituent Groups | Alkyl groups tend to be more stable than aryl or chlorinated alkyl groups. | researchgate.net |

| Catalysts | Acid or base catalysis can significantly accelerate hydrolysis. | tandfonline.comcdc.gov |

Identification of Hydrolytic Degradation Products

The hydrolysis of pentaerythritol heptanoate phosphate is expected to cleave either the ester or the phosphate linkages. Cleavage of the ester bond would yield pentaerythritol phosphate and heptanoic acid. Conversely, hydrolysis of the phosphate ester linkage would result in pentaerythritol heptanoate and phosphoric acid. Further hydrolysis could lead to the formation of pentaerythritol, heptanoic acid, and phosphoric acid.

Studies on related pentaerythritol diphosphites have identified phosphorous acid, pentaerythritol, and the corresponding alcoholic compounds as the final hydrolysis products. tandfonline.comresearchgate.net In the case of other organophosphate triesters, diesters are frequently identified as the primary degradation products in base-catalyzed hydrolysis. researchgate.net This suggests that a likely initial degradation product of pentaerythritol heptanoate phosphate would be the corresponding diester.

Thermal Decomposition Mechanisms and Pathways

The thermal stability of pentaerythritol heptanoate phosphate is a crucial parameter for its use in applications where it might be exposed to high temperatures. Understanding its decomposition mechanism is essential for predicting its behavior under such conditions.

Pyrolysis Product Analysis of Pentaerythritol Heptanoate Phosphate

Analysis of a related compound, pentaerythritol phosphate alcohol (PEPA), using thermogravimetry coupled with mass spectrometry (TG-MS) revealed the evolution of low molecular weight volatiles such as water, carbon monoxide, formaldehyde, and ethanol/formic acid at lower temperatures. nih.gov At higher temperatures, the release of phosphorus-containing compounds was observed. nih.gov This suggests that the thermal decomposition of pentaerythritol heptanoate phosphate would likely involve the initial loss of the heptanoate side chains and subsequent decomposition of the phosphate core.

Kinetic Modeling of Thermal Degradation Processes

Kinetic modeling of the thermal degradation of pentaerythritol derivatives has been performed for compounds like pentaerythritol phosphate alcohol. nih.gov Such models often use data from thermogravimetric analysis at multiple heating rates to calculate activation energies for the different stages of decomposition. For PEPA, the degradation process occurs in multiple stages, with the highest activation energy observed in the temperature range of 307–366 °C. akjournals.com

The thermal decomposition of organophosphorus compounds is highly dependent on the level of oxygenation at the phosphorus atom. tandfonline.com Phosphate esters, having a high level of oxygenation, tend to decompose readily to generate a phosphorus acid, which can promote char formation. tandfonline.com Kinetic models for the thermal degradation of pentaerythritol heptanoate phosphate would need to account for the cleavage of both the C-O bonds of the ester and the P-O bonds of the phosphate. Reactive force field molecular dynamics simulations on other phosphate esters have shown that thermal decomposition on ferrous surfaces proceeds mainly through C–O and C–H cleavage for alkyl phosphates. akjournals.comchromatographyonline.com

Oxidative Degradation Mechanisms

The oxidative stability of pentaerythritol heptanoate phosphate is important for its long-term performance, especially in environments where it is exposed to air and elevated temperatures.

Studies on the thermal oxidative degradation of various phosphate esters have shown that the hydrocarbon portion of the molecule is typically the initial site of oxidation. eag.com For example, in the case of tributyl phosphate, butene was a major decomposition product in the presence of air at 370°C. eag.com This suggests that the heptanoate chain of pentaerythritol heptanoate phosphate would be susceptible to oxidation.

The oxidation of the hydrocarbon chains can lead to the formation of hydroperoxides, which can then decompose to form a variety of smaller, oxygenated molecules. Research on the oxidation of pentaerythritol esters (without the phosphate group) has identified the formation of peroxides as an initial step. nih.gov The subsequent reactions can lead to the formation of carbonyl-containing products. nih.gov The presence of the phosphate group may also influence the oxidative degradation pathway, potentially through the formation of reactive phosphorus-centered radicals.

Identification of Oxidative Degradation Products

While direct studies on the oxidative degradation of pentaerythritol heptanoate phosphate are not extensively documented, the degradation pathways can be inferred from studies on structurally similar compounds, such as pentaerythritol tetraesters. The oxidation of ester-based compounds typically proceeds via the formation of hydroperoxides, which can then decompose to a variety of smaller, oxygenated molecules.

Under thermal-oxidative stress, pentaerythritol esters are known to form oligomers and polymers. semanticscholar.org The initial oxidation products are likely to be hydroperoxides formed at the α-carbon position of the heptanoate chains. Subsequent decomposition of these hydroperoxides can lead to the formation of a complex mixture of products. Based on the general mechanism of ester oxidation, the expected degradation products of pentaery-thritol heptanoate phosphate would include:

Aldehydes and Ketones: Formed from the cleavage of the C-C bond adjacent to the hydroperoxide group.

Carboxylic Acids: Resulting from further oxidation of aldehydes.

Shorter-chain esters: Arising from the cleavage of the heptanoate chain.

Alcohols: Formed through various termination reactions.

The presence of the phosphate group adds another layer of complexity. The phosphate ester bond itself is generally more resistant to oxidation than the carbon-hydrogen bonds of the alkyl chains. However, the acidic environment that can be created by the formation of carboxylic acid degradation products could potentially catalyze the hydrolysis of the phosphate ester linkage, leading to the formation of phosphoric acid and the corresponding pentaerythritol heptanoate alcohol.

| Potential Oxidative Degradation Product | Chemical Class | Formation Pathway |

| Heptanal | Aldehyde | Cleavage of the heptanoate chain |

| Heptanoic Acid | Carboxylic Acid | Oxidation of heptanal |

| Pentaerythritol monophosphate | Phosphate Ester | Hydrolysis of heptanoate esters |

| Shorter-chain fatty acids | Carboxylic Acid | Cleavage of the heptanoate chain |

Mechanistic Role of Free Radicals in Oxidation

The oxidation of pentaerythritol heptanoate phosphate is understood to proceed through a free-radical chain reaction mechanism, which is characteristic of the autoxidation of many organic molecules, particularly lipids and esters. nih.gov This process can be divided into three main stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the formation of a free radical from the pentaerythritol heptanoate phosphate molecule. This can be triggered by factors such as heat, light, or the presence of metal catalysts. A hydrogen atom is abstracted from a carbon atom in one of the heptanoate chains, typically from a methylene (B1212753) group (CH2) adjacent to the ester group, to form a carbon-centered radical.

Propagation: The carbon-centered radical (R•) reacts rapidly with molecular oxygen (O2) to form a peroxyl radical (ROO•). nih.gov This peroxyl radical is highly reactive and can abstract a hydrogen atom from another pentaerythritol heptanoate phosphate molecule, forming a hydroperoxide (ROOH) and a new carbon-centered radical. This new radical can then continue the chain reaction.

Termination: The chain reaction is terminated when two free radicals react with each other to form a non-radical product. This can occur through various combinations of the radicals present in the system, such as the combination of two peroxyl radicals or a peroxyl radical with a carbon-centered radical.

Transesterification and Transphosphorylation Reactions

Pentaerythritol heptanoate phosphate can undergo exchange reactions involving its ester and phosphate groups, namely transesterification and transphosphorylation. These reactions are significant in industrial processes and can also occur as degradation pathways.

Intermolecular Exchange Reactions

Transesterification is a process where the heptanoate groups of pentaerythritol heptanoate phosphate are exchanged with the alkyl groups of another alcohol. This reaction is typically catalyzed by an acid or a base. google.comgoogleapis.com In the presence of an alcohol (R'OH) and a suitable catalyst, an equilibrium can be established, leading to a mixture of different pentaerythritol esters. The reaction can be driven to completion by removing one of the products, such as a volatile alcohol. google.comgoogleapis.com

The transesterification of pentaerythritol with fatty acid methyl esters is a known method for producing biolubricants. ugm.ac.idresearchgate.netsemanticscholar.org A similar reaction could occur with pentaerythritol heptanoate phosphate, leading to a mixture of phosphate esters with different fatty acid chains if other alcohols or fatty acid esters are present.

Transphosphorylation involves the transfer of the phosphate group from pentaerythritol to another alcohol or polyol. wikipedia.org This reaction is fundamental in many biochemical processes and can also be applied in synthetic chemistry. For pentaerythritol heptanoate phosphate, this would involve the reaction with an alcohol (R'OH) to form a different phosphate ester (R'OPO3H2) and pentaerythritol heptanoate. The reactivity in transphosphorylation is influenced by the nature of the leaving group and the nucleophilicity of the incoming alcohol.

| Reaction Type | Reactants | Products | Catalyst |

| Transesterification | Pentaerythritol heptanoate phosphate + Alcohol (R'OH) | Pentaerythritol ester phosphate with R' group + Heptanol | Acid or Base |

| Transphosphorylation | Pentaerythritol heptanoate phosphate + Alcohol (R'OH) | Alkyl phosphate (R'OPO3H2) + Pentaerythritol heptanoate | Acid or Base |

Intramolecular Rearrangements

Currently, there is a lack of specific literature detailing intramolecular rearrangements for pentaerythritol heptanoate phosphate. However, in molecules with multiple functional groups, intramolecular reactions are a possibility under certain conditions. For instance, if one of the heptanoate ester groups were to be hydrolyzed, the resulting hydroxyl group could potentially interact with the phosphate group.

Theoretically, an intramolecular transesterification or transphosphorylation could occur if a free hydroxyl group is present on the pentaerythritol backbone. This would lead to the migration of a heptanoate or the phosphate group to a different position on the same molecule, resulting in an isomeric form. Such rearrangements would likely be dependent on factors such as temperature, pH, and the presence of catalysts. However, without specific experimental evidence, these remain hypothetical pathways.

Integration Within Advanced Chemical Systems and Materials Architectures

Role as a Multifunctional Monomer or Crosslinking Agent in Polymer Design.

The molecular structure of pentaerythritol (B129877) heptanoate (B1214049) phosphate (B84403), with its multiple reactive sites, makes it a prime candidate for use as a multifunctional monomer or crosslinking agent in the synthesis of advanced polymers. Pentaerythritol itself is a well-known building block for polyfunctional derivatives used in alkyd resins, varnishes, and as polymer cross-linking agents. wikipedia.org The introduction of heptanoate and phosphate functionalities adds further complexity and potential for tailored polymer properties.

Polycondensation Reactions with Co-monomers.

The hydroxyl and phosphate groups on the pentaerythritol core of the molecule can readily participate in polycondensation reactions. For instance, it can be reacted with diacids, anhydrides, or diisocyanates to form polyesters, polyanhydrides, or polyurethanes, respectively. The heptanoate group, while less reactive, would act as a bulky side chain influencing the polymer's physical properties, such as its glass transition temperature, solubility, and flexibility.

The reactivity of the phosphate group can be leveraged in the synthesis of polyphosphoesters, a class of biodegradable polymers. semanticscholar.org Polycondensation of phosphate-containing monomers with diols is a common method for producing such materials. encyclopedia.pub Pentaerythritol heptanoate phosphate could, therefore, be a valuable co-monomer in the synthesis of functional polyesters and polyphosphoesters with tailored degradation profiles and thermal properties.

Table 1: Potential Co-monomers for Polycondensation with Pentaerythritol Heptanoate Phosphate

| Co-monomer Type | Example Co-monomer | Resulting Polymer | Potential Properties |

|---|---|---|---|

| Dicarboxylic Acid | Adipic Acid | Polyester (B1180765) | Increased flexibility, biodegradability |

| Diisocyanate | Toluene Diisocyanate | Polyurethane | Enhanced toughness and abrasion resistance |

Network Formation and Curing Mechanisms.

The presence of multiple reactive functional groups allows pentaerythritol heptanoate phosphate to act as a crosslinking agent, forming three-dimensional polymer networks. When added to a polymer formulation, it can react with the polymer chains or other monomers to create covalent bonds that link the chains together. This process, known as curing, transforms a liquid resin into a solid, infusible, and insoluble material.

The curing mechanism would depend on the specific chemistry of the polymer system. For example, in an epoxy resin system, the hydroxyl groups of pentaerythritol heptanoate phosphate could react with the epoxy rings, leading to a highly crosslinked network. Similarly, in unsaturated polyester resins, the molecule could be functionalized with vinyl groups to participate in free-radical polymerization. The degree of crosslinking, and thus the final properties of the thermoset, could be controlled by the concentration of the pentaerythritol heptanoate phosphate used. Derivatives of pentaerythritol are known to be used in this capacity, for instance, pentaerythritol triacrylate is used as a crosslinking agent in UV-curable systems. researchgate.net

Exploration of Interfacial Chemistry and Adsorption Mechanisms.

The amphiphilic nature of pentaerythritol heptanoate phosphate, with its polar phosphate head and nonpolar heptanoate tail, suggests strong interactions at interfaces. The phosphate group, in particular, is known for its ability to strongly adsorb onto a variety of surfaces, especially metal oxides.

Adsorption on Metallic and Ceramic Surfaces.

Organophosphorus compounds, including phosphates and phosphonic acids, exhibit strong adsorption to metal and metal oxide surfaces. nbinno.comresearchgate.nettaylorfrancis.com This adsorption is driven by the formation of coordinate bonds between the electron-rich oxygen atoms of the phosphate group and the vacant d-orbitals of metal atoms on the surface. This interaction leads to the formation of a dense, protective film that can inhibit corrosion.

On ceramic surfaces, such as alumina (B75360) (Al₂O₃), zirconia (ZrO₂), and titania (TiO₂), organophosphates can also form strong bonds. researchgate.net The adsorption mechanism involves the reaction of the phosphate group with surface hydroxyl groups on the ceramic, forming a stable, covalently bonded layer. This property is crucial for applications such as adhesion promotion and surface functionalization of ceramic materials. The adsorption of organophosphates on steel has also been studied for corrosion inhibition, where it forms a protective layer. mdpi.com

Table 2: Adsorption Characteristics of Organophosphates on Various Surfaces

| Surface Material | Adsorption Mechanism | Potential Application | Reference |

|---|---|---|---|

| Copper | Coordinate bonding with metal atoms | Corrosion inhibition | nbinno.com |

| Aluminum Oxide | Reaction with surface hydroxyls | Adhesion promotion | researchgate.net |

| Zirconium Oxide | Strong surface interaction | Biocompatible coatings | researchgate.net |

Surface Modification through Covalent or Non-Covalent Interactions.

Pentaerythritol heptanoate phosphate can be used to modify the surface properties of materials through either covalent or non-covalent interactions. Covalent attachment can be achieved through the reaction of its phosphate or hydroxyl groups with a reactive surface, as described above. This results in a durable and stable surface modification.

Non-covalent surface modification can occur through physisorption, where the molecule adheres to the surface via weaker forces such as van der Waals interactions, hydrogen bonding, and electrostatic interactions. The amphiphilic nature of pentaerythritol heptanoate phosphate would allow it to act as a surfactant, self-assembling at the interface to reduce surface tension and alter the wettability of the surface.

Self-Assembly Tendencies and Supramolecular Structures.

The amphiphilic character of pentaerythritol heptanoate phosphate makes it a candidate for self-assembly into ordered supramolecular structures in solution. Amphiphilic molecules, particularly those containing phosphate groups, are known to form a variety of aggregates, such as micelles, vesicles, and lamellar structures, in aqueous environments. nih.govnih.govresearchgate.net

The hydrophobic heptanoate chains would tend to aggregate to minimize their contact with water, while the hydrophilic phosphate and hydroxyl groups would remain exposed to the aqueous phase. The geometry of the resulting supramolecular structure would depend on factors such as the concentration of the molecule, the pH of the solution, and the temperature. The central pentaerythritol core provides a scaffold that can lead to more complex, branched, and potentially dendritic structures. rsc.orgrsc.orgresearchgate.netrsc.org For instance, studies on other functionalized pentaerythritol derivatives have shown their ability to act as gelators, forming extensive supramolecular networks. rsc.orgrsc.orgrsc.org

These self-assembled structures have potential applications in areas such as drug delivery, where they can encapsulate hydrophobic drugs in their core, and in materials science, where they can serve as templates for the synthesis of nanostructured materials.

Formation of Micelles, Vesicles, or Liquid Crystalline Phases.

The amphiphilic nature of pentaerythritol heptanoate phosphate drives its self-assembly in aqueous environments into various supramolecular structures such as micelles, vesicles, and liquid crystalline phases. This behavior is analogous to that observed in other phosphate-containing amphiphiles and surfactants derived from pentaerythritol. nih.govresearchgate.net The specific morphology of the resulting aggregate is dictated by factors including the concentration of the amphiphile, temperature, pH, and the presence of co-surfactants or electrolytes.

In dilute aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), pentaerythritol heptanoate phosphate molecules are expected to aggregate to form micelles. In these structures, the hydrophobic heptanoate tails would form a core to minimize contact with water, while the hydrophilic phosphate headgroups would be exposed to the aqueous phase. The geometry of the pentaerythritol core can lead to the formation of non-spherical micelles, such as worm-like micelles, a behavior seen in some polyurethane phosphate esters with phospholipid-like structures. nih.gov

At higher concentrations or under specific conditions, these micelles can further organize into more complex structures. The formation of vesicles, which are spherical bilayers enclosing an aqueous core, is a plausible outcome, particularly given that simple phosphate amphiphiles are known to form bilayer structures, especially in the presence of co-surfactants. nih.gov These vesicular structures are of significant interest for encapsulation and delivery applications.

Furthermore, at even higher concentrations, the system may exhibit lyotropic liquid crystalline behavior, forming ordered phases such as lamellar, hexagonal, or cubic phases. The formation of such phases is a common characteristic of surfactants and lipids with similar molecular structures. The specific liquid crystalline phase formed would depend on the intricate balance of intermolecular forces and the packing parameter of the molecule.

| Parameter | Description | Inferred Value for Pentaerythritol Heptanoate Phosphate |

| Critical Micelle Concentration (CMC) | The concentration above which micelles spontaneously form. | Expected to be in the millimolar (mM) range, influenced by the length of the heptanoate chains and the charge of the phosphate headgroup. |

| Aggregation Number (N) | The average number of molecules in a single micelle. | Highly dependent on the final micellar shape (spherical vs. cylindrical) and packing constraints. |

| Packing Parameter (P) | A geometric parameter that predicts the type of aggregate structure. | The bulky nature of the pentaerythritol core and multiple heptanoate chains would likely result in a packing parameter that could favor the formation of vesicles or other complex phases over simple spherical micelles. |

Investigation of Non-Covalent Interactions Driving Assembly.

The self-assembly of pentaerythritol heptanoate phosphate into ordered structures is governed by a delicate interplay of several non-covalent interactions. nih.gov These weak and reversible interactions are fundamental to the formation and stability of the supramolecular architectures.

The primary driving force for aggregation in aqueous media is the hydrophobic effect . The heptanoate chains, being nonpolar, are expelled from the water, leading to their aggregation to minimize the disruption of the hydrogen-bonding network of water. This entropic effect is a dominant factor in the self-assembly of amphiphilic molecules.

Van der Waals forces between the closely packed heptanoate chains within the core of the micelles or bilayers contribute significantly to the stability of the aggregates. The collective strength of these interactions increases with the length and number of the alkyl chains.

Electrostatic interactions are also significant, as the phosphate headgroup is ionizable. At pH values above its pKa, the phosphate group will be deprotonated and carry a negative charge. This leads to electrostatic repulsion between the headgroups, which counteracts the hydrophobic forces and influences the size, shape, and curvature of the aggregates. Conversely, the presence of counterions in the solution can screen these repulsive forces, promoting the formation of larger or more complex structures. The ability to form ionic pairs can also be a stabilizing factor in mixed amphiphilic systems. nih.gov

The unique stereochemistry of the central pentaerythritol core can also introduce steric effects that influence the packing of the molecules and the resulting morphology of the self-assembled structures.

| Non-Covalent Interaction | Role in Assembly of Pentaerythritol Heptanoate Phosphate | Relative Strength |

| Hydrophobic Effect | Primary driving force for aggregation in water. | Strong (entropically driven) |

| Van der Waals Forces | Stabilize the hydrophobic core of the aggregates. | Moderate (additive) |

| Hydrogen Bonding | Stabilize the headgroup region and mediate interactions with water. | Moderate to Strong (directional) |

| Electrostatic Interactions | Influence aggregate size and shape through headgroup repulsion/attraction. | Variable (dependent on pH and ionic strength) |

| Steric Effects | Dictate molecular packing due to the pentaerythritol core. | Variable (dependent on conformation) |

Design as a Precursor for Chemically Responsive Materials.

The inherent chemical functionalities of pentaerythritol heptanoate phosphate, particularly the ionizable phosphate group, make it an excellent candidate for the design of chemically responsive or "smart" materials. These materials can undergo significant changes in their structure and properties in response to specific chemical stimuli, such as pH or redox potential.

pH-Responsive Systems based on Phosphate Ionization.

The phosphate headgroup of pentaerythritol heptanoate phosphate is a key element for conferring pH-responsiveness. The phosphate group has multiple pKa values, and its degree of ionization is directly dependent on the pH of the surrounding medium. This change in ionization state can trigger significant alterations in the self-assembled structures.

At low pH, the phosphate group will be protonated and largely neutral. This reduction in electrostatic repulsion between the headgroups can lead to closer packing of the amphiphiles, potentially inducing a transition from micelles to larger aggregates like vesicles or even lamellar phases. In some systems of phosphate amphiphiles, vesicle formation is favored at a pH around their pKa. nih.gov

Conversely, as the pH increases, the phosphate group becomes deprotonated and negatively charged. The resulting increase in electrostatic repulsion between the headgroups will favor the formation of more highly curved structures, such as smaller micelles, or could lead to the disassembly of larger aggregates. This pH-triggered assembly/disassembly can be harnessed for applications such as the controlled release of encapsulated substances. The interplay of non-covalent interactions, such as hydrophobic and ionic interactions, is critical in determining the pKa of the self-assembled system and its pH-responsive behavior. nih.gov

Redox-Responsive Systems.

While pentaerythritol heptanoate phosphate itself is not inherently redox-active, it can be integrated into redox-responsive systems through several strategies. One approach involves the incorporation of redox-active moieties into the molecular structure, either as part of the hydrophobic tails or attached to the pentaerythritol core. For instance, the inclusion of a disulfide bond within the alkyl chains would render the resulting amphiphile susceptible to cleavage in the presence of reducing agents like glutathione, which is found in higher concentrations inside cells. This would lead to the disassembly of the supramolecular structure and the release of any encapsulated cargo.

The design of such redox-responsive systems based on pentaerythritol heptanoate phosphate would open up possibilities for applications in targeted drug delivery and stimuli-responsive materials for sensing and catalysis.

Future Research Directions and Unanswered Questions

Development of Enantioselective Synthetic Routes for Chiral Analogues

The core structure of pentaerythritol (B129877) is inherently achiral. However, the differential substitution of its four hydroxyl groups with a combination of heptanoate (B1214049) and phosphate (B84403) moieties can generate a chiral center. The development of synthetic routes that can control the stereochemistry of this center is a significant challenge and a key area for future research. Such chiral analogues could exhibit unique properties in biological systems, catalysis, and materials science.

Asymmetric Catalysis in Esterification/Phosphorylation

A primary goal is to achieve enantioselectivity during the synthesis of these chiral analogues. This can be pursued through the use of chiral catalysts that can differentiate between the hydroxyl groups of a pentaerythritol-derived intermediate. Research in this area could focus on several promising strategies:

Chiral Brønsted Acid Catalysis : Catalysts like BINOL-derived phosphoric acids have proven highly effective in a wide range of asymmetric transformations. acs.org Future work could involve designing and screening such catalysts to control the regioselective and enantioselective phosphorylation or esterification of a partially substituted pentaerythritol derivative.

Peptide-Based Catalysis : Libraries of peptides can be screened to identify catalysts for enantiodivergent phosphorylation, where different peptides selectively produce one enantiomer over the other. nih.gov This approach could be adapted to synthesize both enantiomers of a chiral pentaerythritol heptanoate phosphate analogue.

Metal-Based Catalysis : Transition metal complexes with chiral ligands are another powerful tool for asymmetric synthesis. nih.gov Research could explore catalysts based on rhodium or other metals to guide the stereoselective functionalization of the pentaerythritol core.

Hemiboronic Acid Catalysis : The ability of hemiboronic acids to form reversible covalent bonds with hydroxyl groups allows for their catalytic activation. This strategy has been successfully applied to the site-selective monophosphorylation of complex polyols and could be extended to achieve enantioselectivity on prochiral substrates. rsc.org

| Catalyst Type | Mechanism of Action | Potential Application | References |

|---|---|---|---|

| Chiral Phosphoric Acids (e.g., BINOL-derived) | Acts as a chiral Brønsted acid to activate substrates and control the stereochemical outcome of the reaction. | Enantioselective desymmetrization of meso-diols or regioselective functionalization of polyols. | acs.org |

| Peptide-Based Catalysts | Screening of peptide libraries to find sequences that catalyze phosphorylation with high enantioselectivity. | Enantiodivergent synthesis of both D- and L-isomers of phosphorylated polyols. | nih.gov |

| Hemiboronic Acids | Forms a reversible covalent bond with diol groups, catalytically activating them for nucleophilic attack. | Site-selective and potentially enantioselective monophosphorylation of complex polyols. | rsc.org |

High-Throughput Screening for Novel Reactivity and Interactions

Once libraries of pentaerythritol heptanoate phosphate analogues, both chiral and achiral, are synthesized, their potential applications must be explored efficiently. High-throughput screening (HTS) provides the necessary tools to rapidly evaluate these compounds for novel reactivity and biological or chemical interactions. Future research should focus on adapting and developing HTS assays specifically for this class of organophosphates.

Potential HTS methodologies include:

Fluorescence-Based Assays : An HTS system has been developed for the directed evolution of organophosphate-degrading enzymes. researchgate.netnih.gov This system uses a transcription factor that, upon binding to the phenolic products of organophosphate hydrolysis, initiates the expression of a fluorescent protein. researchgate.netnih.gov Such a system could be used to screen for the enzymatic stability or biodegradability of new pentaerythritol heptanoate phosphate derivatives.

Enzyme Inhibition Assays : Many organophosphates are known to inhibit cholinesterases. Rapid assays based on butyrylcholinesterase (BuChE) inhibition have been developed in 384- and 1536-well plate formats, allowing for the rapid screening of many compounds. mdpi.com This approach could be used to identify analogues with potential bioactivity. A prioritization method has also been developed to rapidly profile the adduction of BuChE in clinical samples, demonstrating the power of HTS in this area. nih.gov

| HTS Method | Principle | Screening Target | References |

|---|---|---|---|

| Phenolics-Responsive Transcription Activator | Detects phenolic hydrolysis products of organophosphates via activation of a fluorescent reporter gene. | Enzymatic degradation or hydrolysis rates of organophosphate compounds. | researchgate.netnih.gov |

| Enzyme Inhibition Assay (e.g., BuChE) | Measures the inhibition of a specific enzyme's activity in the presence of the test compound. | Bioactivity, particularly neurotoxic potential or specific enzyme interactions. | mdpi.com |

| Mass Spectrometry-Based Prioritization | Uses a rapid analytical method to profile samples and prioritize those with the highest exposure or activity for further analysis. | Rapidly identifies "hits" in a large sample set for more detailed confirmatory analysis. | nih.gov |

Theoretical Validation of Experimental Observations

Computational chemistry offers a powerful, parallel path to experimental work, allowing for the prediction of molecular properties and reaction mechanisms. For a molecule like pentaerythritol heptanoate phosphate, theoretical studies can provide fundamental insights that guide synthetic efforts and explain experimental results.

Future research should employ a multi-pronged computational approach:

Molecular Dynamics (MD) Simulations : MD simulations can model the behavior of ensembles of molecules to predict bulk properties. Such methods have been successfully used to investigate the low-temperature flow properties and pour points of various pentaerythritol esters, including those with heptanoate chains. theiet.orgresearchgate.netdoaj.org These simulations could be extended to pentaerythritol heptanoate phosphate to predict its viscosity, solubility, and conformational dynamics, providing crucial data for applications like lubricants or hydraulic fluids. taylorfrancis.com

Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) can be used to model the electronic structure of individual molecules. researchgate.net This allows for the calculation of reaction enthalpies, the mapping of electrostatic potential to identify reactive sites, and the simulation of reaction pathways. mdpi.com For pentaerythritol heptanoate phosphate, DFT could be used to predict its hydrolytic stability, its reactivity with other molecules, and the mechanism of its interaction with biological targets or material surfaces.

Exploration of Synergistic Effects in Multi-Component Systems

The unique hybrid structure of pentaerythritol heptanoate phosphate makes it a compelling candidate for use as an additive in complex formulations, where it may exhibit synergistic effects with other components. Research should be directed toward its incorporation into systems like polymer blends and lubricant formulations.

Polymer Stabilization : Pentaerythritol esters are known to act as co-stabilizers in PVC, where they show a synergistic effect with metal stearates by chelating zinc chloride and preventing degradation. This avenue could be explored for the phosphate derivative.

Lubricant Additives : The combination of a robust polyol ester backbone with a polar phosphate head group suggests potential as a multifunctional lubricant additive. Studies have shown that phosphonium-organophosphate ionic liquids exhibit unique synergistic effects with traditional additives like zinc dialkyldithiophosphate (ZDDP), leading to significant reductions in friction and wear. researchgate.netnih.gov Future work could investigate whether pentaerythritol heptanoate phosphate can form similarly effective tribofilms, potentially through interactions with other additives, to enhance the performance of base oils. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.